molecular formula C7H11N3S B13787114 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine CAS No. 87444-27-7

5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine

Cat. No.: B13787114
CAS No.: 87444-27-7
M. Wt: 169.25 g/mol
InChI Key: RYLXDDFGYUPUIO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is a pyrazine derivative featuring a pyrazin-2-amine core substituted with methyl groups at positions 5 and 6 and a methylsulfanyl (methylthio) group at position 3. Pyrazin-2-amine derivatives are widely studied for their diverse biological activities, including antimalarial, antiviral, and enzyme inhibitory properties .

Properties

CAS No.

87444-27-7

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

5,6-dimethyl-3-methylsulfanylpyrazin-2-amine

InChI

InChI=1S/C7H11N3S/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3,(H2,8,9)

InChI Key

RYLXDDFGYUPUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)SC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • 3-Bromo-5,6-dimethyl-pyrazin-2-amine is a common precursor, which can be further functionalized to introduce the methylsulfanyl group at the 3-position. This compound has been characterized with CAS Number 6294-69-5 and serves as a key intermediate in pyrazine derivative synthesis.

Thiolation to Introduce the Methylsulfanyl Group

The methylsulfanyl group at the 3-position can be introduced via nucleophilic substitution of the 3-bromo substituent by a methylthiolate ion (CH3S^-). This reaction typically involves:

  • Reacting 3-bromo-5,6-dimethyl-pyrazin-2-amine with sodium methylthiolate or a similar methylthiolating agent.
  • Conducting the reaction in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
  • Controlling the temperature to optimize yield and minimize side reactions.

Alternative Synthetic Routes

  • Some patents describe processes for preparing related pyrazine derivatives involving amination and sulfanyl group introduction under mild conditions using carbodiimide coupling agents and sulfonamide derivatives.
  • These methods often involve multi-step reactions including:
    • Formation of intermediate acetamides or ester derivatives.
    • Coupling with methylsulfonyl or methylsulfanyl reagents.
    • Purification steps involving solvent extraction, crystallization, and filtration.

Purification and Crystallization

  • Purification of the final compound is typically achieved by recrystallization from hydrocarbon solvents such as n-heptane.
  • Crystallization conditions (temperature, solvent mixture ratios) are optimized to obtain pure crystalline forms.
  • Filtration and drying steps follow to isolate the compound in solid form.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Solvent System Notes
Bromination (precursor) Brominating agent (e.g., NBS) Ambient to 50°C Organic solvents To prepare 3-bromo-5,6-dimethyl-pyrazin-2-amine
Thiolation Sodium methylthiolate or methylthiol + base 25–80°C DMF, DMSO, or similar Nucleophilic substitution at 3-position
Amination Aminating agents or amine substitution 25–40°C Dichloromethane or ethyl acetate For 2-amino group preservation
Coupling (if applicable) Carbodiimide (e.g., N,N-dicyclohexylcarbodiimide) 25–30°C Dichloromethane For sulfonamide or acetamide formation
Purification Recrystallization 15–50°C Hydrocarbon solvents (n-heptane) Optimized for crystalline purity

In-Depth Research Findings and Analysis

  • The nucleophilic substitution approach for introducing the methylsulfanyl group is well-established for halogenated pyrazine derivatives, providing good regioselectivity and yield.
  • The presence of methyl groups at positions 5 and 6 of the pyrazine ring influences the electronic environment, facilitating selective substitution at the 3-position.
  • Use of carbodiimide coupling agents and sulfonamide derivatives in related pyrazine derivatives suggests potential alternative synthetic routes involving amide bond formation and subsequent functionalization.
  • Crystallization conditions significantly affect the purity and polymorphic form of the final compound, impacting its physicochemical properties and potential applications.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Nucleophilic substitution 3-Bromo-5,6-dimethyl-pyrazin-2-amine + sodium methylthiolate Thiolation High regioselectivity, straightforward Requires handling of thiolate reagents
Carbodiimide-mediated coupling Carbodiimide, methylsulfonamide, amines Coupling and amination Mild conditions, versatile Multi-step, requires purification
Recrystallization purification Hydrocarbon solvents (n-heptane) Crystallization High purity, controlled polymorphs Solvent selection critical

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazin-2-amine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Comparison of Pyrazin-2-amine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity References
5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine 5,6-dimethyl, 3-methylsulfanyl ~211.3 (calculated) Unknown (structural analysis inferred) N/A
3-Chloro-5-methylpyrazin-2-amine 3-chloro, 5-methyl 158.59 Intermediate in antimalarial synthesis
(2R)-4-Oxo-4-[3-(trifluoromethyl)... (MK-0431) Triazolopiperazine, trifluoromethyl 454.35 DPP-IV inhibitor (IC₅₀ = 18 nM)
3,5-bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine 3,5-bis(methylsulfonyl-piperidinyl) 426.50 Antimalarial lead optimization
6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine N,N-dimethyl, sulfonyl-pyrrolidinyl 366.4 Unknown (structural novelty)
Key Observations:

Substituent Impact on Bioactivity :

  • Methylsulfanyl (S–CH₃) : Found in the target compound and Cangrelor (an antiplatelet agent) , this group may enhance lipophilicity and resistance to oxidative metabolism.
  • Sulfonyl (SO₂–) : Present in antimalarial compounds (e.g., ), sulfonyl groups improve solubility and hydrogen-bonding capacity but may reduce membrane permeability.
  • Chloro (Cl) : Electron-withdrawing groups like chlorine (e.g., ) can increase reactivity and binding affinity to hydrophobic enzyme pockets.

Antimalarial derivatives (e.g., ) often incorporate bulky substituents (e.g., piperidinyl or trifluoromethyl groups) to enhance parasite selectivity.

Synthetic Strategies :

  • Methylsulfanyl groups are introduced via thiolation reactions, while sulfonyl groups require oxidation or direct sulfonylation .
  • Piperidinyl and pyrrolidinyl substituents are added through nucleophilic substitution or reductive amination .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Sulfur-containing groups (methylsulfanyl) are less prone to oxidative degradation than alkyl chains, as seen in Cangrelor .
  • Solubility: Dimethylamino groups (e.g., ) enhance water solubility, whereas methylsulfanyl may reduce it.

Biological Activity

5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine is a heterocyclic organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with two methyl groups and a methylthio group, contributing to its unique chemical properties. Its molecular formula is C7H10N2SC_7H_{10}N_2S with a molecular weight of approximately 170.25 g/mol. The structural characteristics can be summarized as follows:

Property Details
Molecular FormulaC7H10N2SC_7H_{10}N_2S
Molecular Weight170.25 g/mol
Chemical StructurePyrazine ring with methyl and thio groups

Antimicrobial Properties

Research indicates that 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine exhibits notable antimicrobial activity. This property suggests potential applications in the development of pesticides or fungicides. The compound's effectiveness against various microbial strains can be attributed to its unique structural features, which may enhance its interaction with biological membranes or microbial enzymes.

Therapeutic Applications

The compound's biological activity extends beyond antimicrobial effects. Preliminary studies suggest potential implications in medicinal chemistry, particularly in the design of new drugs targeting specific diseases. The presence of the methylthio group may enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties.

Synthesis and Interaction Studies

Several methods have been developed for synthesizing 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine. Understanding its pharmacodynamics and pharmacokinetics is crucial for evaluating its therapeutic potential. Interaction studies are essential to elucidate how this compound interacts at the molecular level with various biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine differs from structurally similar compounds:

Compound Name Molecular Formula Key Features
2-Amino-3-methylpyrazineC5H7NC_5H_7NLacks methylthio group; simpler structure
5-MethylpyrazineC6H7NC_6H_7NFewer substituents; different biological activity
2-Methylthio-pyrazineC6H7NSC_6H_7NSSimilar thio group but lacks additional methyl groups

Q & A

Q. Q1. What are the primary synthetic routes for 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine, and how do reaction conditions influence yield?

Answer: The synthesis of pyrazine derivatives like this compound typically involves multi-step reactions. A common approach is the formation of the pyrazine core via cyclization, followed by methylsulfanyl and amino group substitutions. For example, sulfonation reactions using concentrated sulfuric acid and electrophilic substitution with methylthiol groups (as seen in analogous pyrazole derivatives) are viable pathways . Yield optimization requires precise control of temperature (e.g., 80–100°C for sulfonation) and stoichiometric ratios of reagents. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical parameters (e.g., solvent polarity, catalyst loading) to maximize yield .

Q. Q2. How is the structural integrity of 5,6-Dimethyl-3-(methylsulfanyl)pyrazin-2-amine validated post-synthesis?

Answer: Structural validation employs spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at C5/C6, methylsulfanyl at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles for unambiguous confirmation .

Advanced Research Questions

Q. Q3. How can computational methods streamline the optimization of this compound’s synthesis?

Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energetically favorable conditions . For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. Machine learning (ML) models trained on reaction databases can recommend solvent systems or catalysts, improving regioselectivity in substitutions .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., IC50_{50} values) often arise from assay variability (e.g., cell line differences, solvent effects). A robust approach includes:

  • Meta-analysis : Pool data from multiple studies, applying statistical weighting to account for methodological biases .
  • Standardized Assays : Use validated protocols (e.g., NIH/EPA guidelines) for consistency .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate key pharmacophores .

Q. Q5. How can heterogeneous catalysis improve the scalability of its synthesis?

Answer: Heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) enhance reaction efficiency by enabling easier catalyst recovery and reuse. For example, palladium-on-carbon (Pd/C) facilitates Suzuki couplings in pyrazine functionalization, while minimizing metal leaching. Membrane technologies (e.g., nanofiltration) can further purify intermediates, aligning with CRDC subclass RDF2050104 .

Q. Q6. What experimental designs are optimal for studying its degradation under environmental conditions?

Answer: Advanced DoE frameworks, such as response surface methodology (RSM), model degradation kinetics under variables like pH, temperature, and UV exposure. Gas chromatography-mass spectrometry (GC-MS) tracks degradation byproducts, while computational tools (e.g., EPI Suite) predict environmental persistence .

Q. Q7. How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

Answer: The methyl groups at C5/C6 introduce steric hindrance, potentially slowing electrophilic attacks at adjacent positions. Conversely, the methylsulfanyl group at C3 is electron-withdrawing, activating the pyrazine ring for nucleophilic substitution. Hammett constants (σ) and frontier molecular orbital (FMO) analysis quantify these effects, guiding reagent selection (e.g., Buchwald-Hartwig amination vs. Ullmann coupling) .

Methodological Challenges

Q. Q8. What techniques mitigate byproduct formation during N-amination reactions?

Answer: Byproducts (e.g., over-aminated derivatives) arise from poor regiocontrol. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines).
  • Flow Chemistry : Precise residence time control minimizes side reactions .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time .

Q. Q9. How can interdisciplinary approaches enhance its application in medicinal chemistry?

Answer: Integrate:

  • Cheminformatics : Virtual screening against target proteins (e.g., kinases) prioritizes synthetic targets .
  • Biophysical Assays : Surface plasmon resonance (SPR) measures binding kinetics to receptors.
  • Toxicogenomics : RNA-seq identifies off-target effects in cell models .

Data Management and Reproducibility

Q. Q10. What frameworks ensure data integrity in multi-institutional studies of this compound?

Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Electronic Lab Notebooks (ELNs) : Centralize data with version control (e.g., LabArchives).
  • Blockchain : Immutably timestamp experimental protocols .
  • Standardized Metadata : Align with CRDC classifications (e.g., RDF2050112 for reactor design data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.